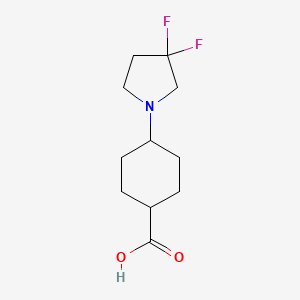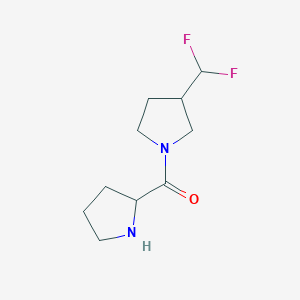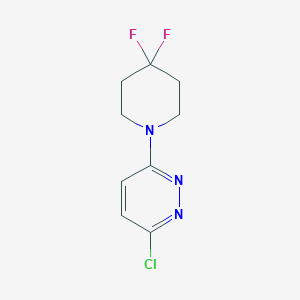
3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine
説明
“3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine” is a chemical compound with the molecular formula C9H10ClF2N3. It has a molecular weight of 233.64 g/mol. This compound is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is in solid form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.科学的研究の応用
Synthesis and Structural Analysis
Pyridazine derivatives, including compounds similar to 3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine, have significant importance in medicinal chemistry. For example, a study by Sallam et al. (2021) on the synthesis and structural analysis of related pyridazine analogs emphasized their pharmaceutical significance. These compounds are synthesized through various chemical reactions and analyzed using techniques like IR, NMR, LC-MS, and XRD. The study also involved density functional theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular interactions and structure (Sallam et al., 2021).
Corrosion Inhibition
Pyridazine derivatives are studied for their potential as corrosion inhibitors. In a study by Mashuga et al. (2017), several pyridazine derivatives were analyzed for their effects on the electrochemical dissolution of mild steel in acidic environments. The study revealed that these compounds act as mixed-type inhibitors, affecting both oxidative and reductive reactions in the corrosion process (Mashuga et al., 2017).
Bioactive Properties
Research by Sallam et al. (2021) on triazole pyridazine derivatives highlighted their anti-tumor and anti-inflammatory activities. These compounds were synthesized, characterized, and their molecular properties were evaluated through DFT calculations and Hirshfeld surface analysis. The study provides insights into the potential bioactive properties of pyridazine derivatives (Sallam et al., 2021).
Surface Protection Activities
Another study by Olasunkanmi et al. (2018) explored the surface protection activities of 6-substituted 3-chloropyridazine derivatives for mild steel in acidic solutions. These compounds were shown to form a protective film on steel surfaces, demonstrating their potential in corrosion protection (Olasunkanmi et al., 2018).
Metal Coordination and Self-Assembly
A study by Hoogenboom et al. (2006) on 3,6-Di(pyridin-2-yl)pyridazines, a class of compounds related to this compound, revealed their ability to coordinate with metals like copper and silver. This property leads to the self-assembly of gridlike metal complexes, indicating potential applications in materials science (Hoogenboom et al., 2006).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Target of Action
It is known that pyridazine derivatives, such as 3-chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
It is known that pyridazine derivatives can interact with various biochemical pathways, leading to a broad spectrum of pharmacological activities .
Result of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities, suggesting that they can have diverse molecular and cellular effects .
特性
IUPAC Name |
3-chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-1-2-8(14-13-7)15-5-3-9(11,12)4-6-15/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIINWDUHIVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)
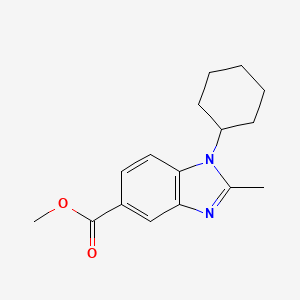


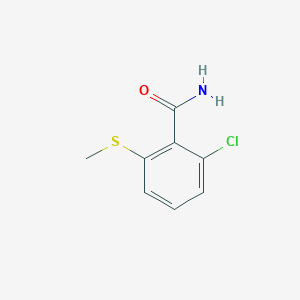
![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)
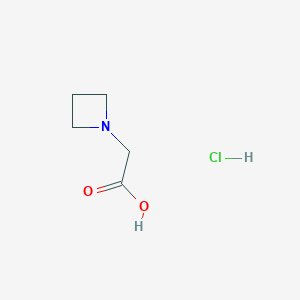
![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)
